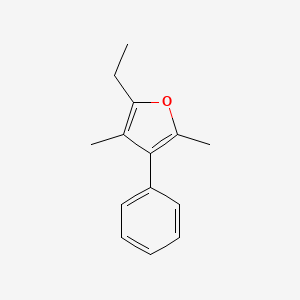![molecular formula C9H5F4NO B12876137 2,4-Bis(difluoromethyl)benzo[d]oxazole](/img/structure/B12876137.png)
2,4-Bis(difluoromethyl)benzo[d]oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,4-Bis(difluoromethyl)benzo[d]oxazole is a heterocyclic compound that belongs to the oxazole family. This compound is characterized by the presence of two difluoromethyl groups attached to the benzoxazole ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Bis(difluoromethyl)benzo[d]oxazole typically involves the reaction of 2-aminophenol with aldehydes or ketones under acidic or basic conditions. One common method involves the use of a magnetic solid acid nanocatalyst ([Fe3O4@SiO2@Am-PPC-SO3H][HSO4]) for the reaction of 2-aminophenol with aldehydes in water under reflux conditions . Another method involves the use of microwave irradiation to facilitate the reaction under mild transition-metal-free conditions .
Industrial Production Methods
Industrial production of benzoxazole derivatives often involves the use of large-scale reactors and optimized reaction conditions to ensure high yields and purity. The use of catalysts and microwave-assisted synthesis are common techniques employed to enhance the efficiency of the production process .
化学反応の分析
Types of Reactions
2,4-Bis(difluoromethyl)benzo[d]oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The difluoromethyl groups can undergo substitution reactions with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
科学的研究の応用
2,4-Bis(difluoromethyl)benzo[d]oxazole has a wide range of scientific research applications, including:
作用機序
The mechanism of action of 2,4-Bis(difluoromethyl)benzo[d]oxazole involves its interaction with specific molecular targets, such as enzymes and receptors. The difluoromethyl groups enhance the compound’s ability to form non-covalent interactions with these targets, leading to modulation of their activity. This can result in various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .
類似化合物との比較
Similar Compounds
- 2,4-Difluoromethylbenzoxazole
- 2,4-Bis(trifluoromethyl)benzoxazole
- 2,4-Bis(chloromethyl)benzoxazole
Uniqueness
2,4-Bis(difluoromethyl)benzo[d]oxazole is unique due to the presence of two difluoromethyl groups, which impart distinct chemical and biological properties. These groups enhance the compound’s stability and ability to interact with biological targets, making it a valuable compound for various applications in medicinal chemistry and material science .
特性
分子式 |
C9H5F4NO |
|---|---|
分子量 |
219.14 g/mol |
IUPAC名 |
2,4-bis(difluoromethyl)-1,3-benzoxazole |
InChI |
InChI=1S/C9H5F4NO/c10-7(11)4-2-1-3-5-6(4)14-9(15-5)8(12)13/h1-3,7-8H |
InChIキー |
BWXJRGXYINHKTN-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C2C(=C1)OC(=N2)C(F)F)C(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


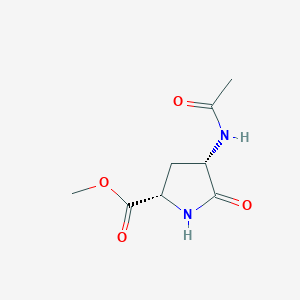
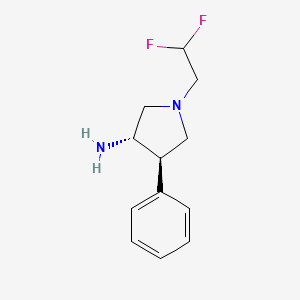
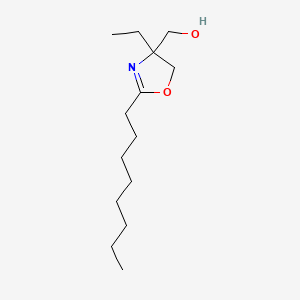
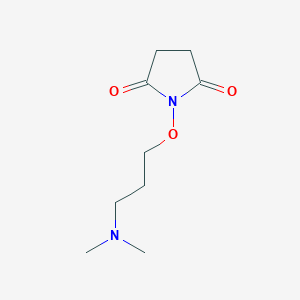
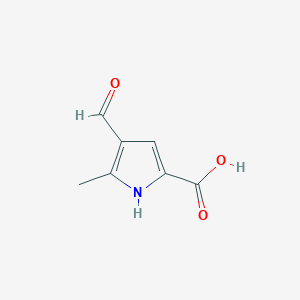
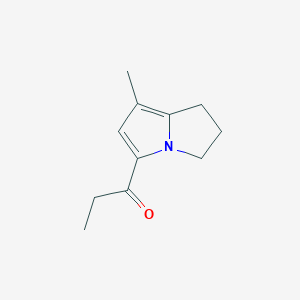

![4-(Difluoromethoxy)benzo[d]oxazole-2-carboxylic acid](/img/structure/B12876112.png)
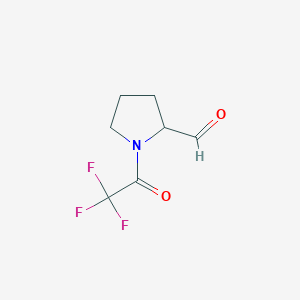
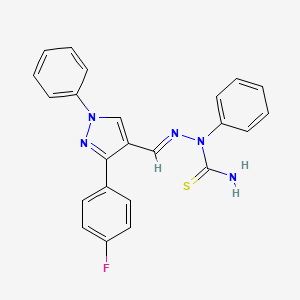
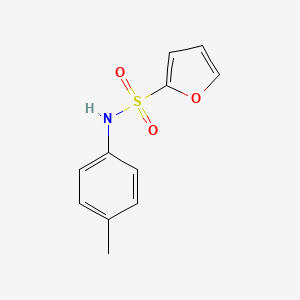
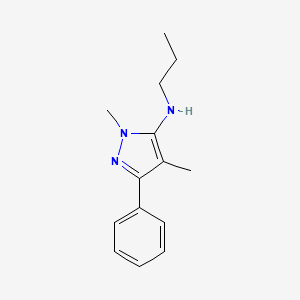
![2,8-Dibromo-4,6-bis(diphenylphosphino)-5-methyl-10,11-dihydro-5H-dibenzo[b,f]azepine](/img/structure/B12876136.png)
